Product packaging for Cassiaside A(Cat. No.:CAS No. 123914-49-8)

Cassiaside A

Cat. No.: B057354
CAS No.: 123914-49-8
M. Wt: 404.4 g/mol
InChI Key: SBVZTBIAKFTNIJ-UHFFFAOYSA-N
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Description

Cassiaside is a bioactive naphthopyrone glycoside isolated primarily from the genus Cassia, such as Cassia tora L., a plant used in traditional medicine. This high-purity compound serves as a critical reference standard and investigative tool for researchers exploring natural product chemistry and cellular signaling pathways. Its primary research value lies in its potent antioxidant and anti-inflammatory properties, which are mediated through the modulation of key cellular targets, including the Nrf2/ARE and NF-κB pathways. By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses, Cassiaside provides a powerful means to study models of oxidative stress. Consequently, it is a compound of significant interest in preclinical research areas such as neuroprotection, hepatoprotection, and anti-aging, offering insights into the molecular mechanisms underlying the therapeutic potential of natural products. This product is supplied with comprehensive analytical documentation, including HPLC and MS data, to ensure identity and purity for your research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O9 B057354 Cassiaside A CAS No. 123914-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZTBIAKFTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123914-49-8
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 257 °C
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Investigations of Cassiaside

Cellular and Molecular Interactions of Cassiaside

Cassiaside, notably its derivative Cassiaside C, exerts its biological effects through intricate interactions at the cellular and molecular levels, primarily by modulating various intracellular signaling pathways. These modulations contribute to its observed activities, such as inhibiting M1 polarization of macrophages. nih.govmdpi.com

Cassiaside C has been shown to influence several critical signaling cascades that regulate cellular processes, including inflammation and metabolism.

The Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) pathway is a crucial intracellular signaling cascade involved in regulating cell cycle, proliferation, survival, and metabolism. wikipedia.orgfrontiersin.orgyoutube.commdpi.com Cassiaside C has been demonstrated to downregulate this pathway. In studies involving lipopolysaccharide (LPS)/interferon-γ (IFN-γ)-treated Raw264.7 cells and peritoneal macrophages, Cassiaside C significantly alleviated the increased phosphorylation of key components within the PI3K/AKT pathway. Specifically, it reduced the phosphorylation of PI3K at Y458 and AKT at T308. nih.govmdpi.com This downregulation of the PI3K/AKT pathway is implicated in Cassiaside C's ability to inhibit M1 polarization of macrophages. nih.govmdpi.com

Table 1: Effect of Cassiaside C on PI3K/AKT Pathway Phosphorylation in Macrophages

Pathway ComponentPhosphorylation SiteEffect of LPS/IFN-γEffect of Cassiaside CCell TypeReference
PI3KY458IncreasedAlleviatedRaw264.7 cells, Peritoneal macrophages mdpi.com
AKTT308IncreasedAlleviatedRaw264.7 cells, Peritoneal macrophages mdpi.com

The Mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway is a central regulator of cell growth, metabolism, and protein synthesis, often activated downstream of PI3K/AKT. ijbs.comsochob.cl Cassiaside C has been shown to downregulate the mTORC1 signaling pathway. nih.govmdpi.com Research indicates that Cassiaside C treatment alleviates the increased phosphorylation of S6 kinase (S6K) at T389, a direct downstream target of mTORC1, which is typically upregulated in LPS/IFN-γ-stimulated macrophages. mdpi.com This suppressive effect on mTORC1 signaling by Cassiaside C contributes to its inhibition of M1 macrophage polarization and the downregulation of glycolysis, a metabolic reprogramming often associated with M1 macrophages. nih.govdntb.gov.ua

Table 2: Effect of Cassiaside C on mTORC1 Pathway Phosphorylation in Macrophages

Pathway ComponentPhosphorylation SiteEffect of LPS/IFN-γEffect of Cassiaside CCell TypeReference
S6 kinase (S6K)T389IncreasedAlleviatedRaw264.7 cells, Peritoneal macrophages mdpi.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of immune responses, inflammation, and cell survival. spandidos-publications.com Cassiaside C has been found to reduce the phosphorylation of NF-κB in LPS/IFN-γ-treated Raw264.7 cells and peritoneal macrophages. nih.govmdpi.com Furthermore, broader studies on compounds from Cassia obtusifolia, including cassiaside, have indicated an inhibitory effect on the expression of MUC5AC mucin gene and protein production induced by inflammatory stimuli such as epidermal growth factor (EGF), phorbol (B1677699) 12-myristate 13-acetate (PMA), or tumor necrosis factor-α (TNF-α). nih.govresearchgate.net While the detailed mechanism for this specific effect was elaborated for obtusifolin, a related compound, it involved the inhibition of inhibitory kappa B kinase (IKK) activation, subsequent phosphorylation and degradation of inhibitory kappa B alpha (IκBα), and the nuclear translocation of NF-κB p65, suggesting a similar modulatory role for cassiaside on the NF-κB pathway in airway epithelial cells. nih.govresearchgate.net

Table 3: Effect of Cassiaside C on NF-κB Pathway Phosphorylation in Macrophages

Pathway ComponentEffect of LPS/IFN-γEffect of Cassiaside CCell TypeReference
NF-κBIncreased phosphorylationReduced phosphorylationRaw264.7 cells, Peritoneal macrophages nih.govmdpi.com

Hypoxia-Inducible Factor 1α (HIF-1α) is a master transcriptional regulator that enables cells to adapt to low oxygen conditions, influencing processes like metabolism and angiogenesis. dovepress.comabcam.commdpi.com Cassiaside C has been shown to suppress the expression of HIF-1α induced by LPS/IFN-γ in macrophages. nih.gov This suppression of HIF-1α expression is a critical component of Cassiaside C's mechanism to inhibit M1 polarization of macrophages, as M1 macrophages often reprogram their metabolism towards enhanced glycolysis, a process activated by HIF-1α. nih.gov

Table 4: Effect of Cassiaside C on HIF-1α Expression in Macrophages

Pathway ComponentEffect of LPS/IFN-γEffect of Cassiaside CCell TypeReference
HIF-1αIncreased expressionSuppressed expressionRaw264.7 cells, Peritoneal macrophages nih.gov

The AMP-activated Protein Kinase (AMPK) pathway serves as a crucial cellular energy sensor, activated during conditions of low cellular energy to restore metabolic balance by inhibiting ATP-consuming processes and activating ATP-generating ones. creative-diagnostics.comnih.govnih.govwikipedia.orgyoutube.com While the AMPK pathway plays a significant role in cellular metabolism and inflammation, direct mechanistic investigations detailing the specific activation or inhibition of the AMPK pathway by Cassiaside or Cassiaside C were not identified in the provided literature.

Modulation of Intracellular Signaling Pathways by Cassiaside

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

While direct extensive information on Cassiaside's broad interaction with the entire MAPK signaling pathway is limited in the provided search results, it is indirectly implicated through its effects on related pathways. The anti-inflammatory activity of compounds, including curcumin, can involve the suppression of multiple signaling molecules, such as NF-κB, activated protein (AP)-1, and MAPKs frontiersin.org. In the context of macrophage polarization, Cassiaside C has been shown to downregulate the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway, which is interconnected with MAPK signaling in regulating cellular processes, including inflammation and metabolism researchgate.netnih.govmdpi.com. Specifically, the PI3K/AKT/mTORC1 pathway plays a crucial role in M1 macrophage polarization and the production of pro-inflammatory cytokines frontiersin.orgresearchgate.netnih.govmdpi.com. Inhibition of this pathway by Cassiaside C ultimately contributes to its anti-inflammatory effects frontiersin.orgresearchgate.netnih.govmdpi.com.

Cassiaside's Influence on Macrophage Polarization and Immunometabolism

Cassiaside C, a naphthopyrone compound, has garnered significant attention for its ability to modulate macrophage polarization and immunometabolism, particularly in dampening pro-inflammatory responses researchgate.netnih.govsemanticscholar.org.

Inhibition of M1 Macrophage Polarization by Cassiaside C

Cassiaside C effectively inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype frontiersin.orgresearchgate.netnih.govmdpi.comsemanticscholar.orgpeerj.com. Studies have demonstrated that Cassiaside C prevents lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-induced M1 macrophage polarization in RAW264.7 cells and peritoneal macrophages frontiersin.orgresearchgate.netnih.govmdpi.com. This inhibitory effect is mediated by the downregulation of the PI3K/AKT/mTORC1 signaling pathway frontiersin.orgresearchgate.netnih.govmdpi.comsemanticscholar.org. M1 macrophages are characterized by a pro-inflammatory phenotype and primarily rely on glycolysis for energy frontiersin.orgresearchgate.netmdpi.comsemanticscholar.orgpeerj.com. By inhibiting M1 polarization, Cassiaside C contributes to an anti-inflammatory effect frontiersin.orgresearchgate.netnih.govmdpi.com.

Regulation of Glycolysis and Oxidative Phosphorylation by Cassiaside C

Cassiaside C significantly influences the metabolic reprogramming of macrophages, specifically by downregulating glycolysis and rescuing diminished oxidative phosphorylation (OXPHOS) in M1 polarized macrophages frontiersin.orgresearchgate.netnih.govmdpi.com. Classically activated M1 macrophages reprogram their metabolism towards enhanced glycolysis to produce energy and pro-inflammatory cytokines researchgate.netnih.govmdpi.com. Cassiaside C treatment leads to a marked suppression of LPS/IFN-γ-induced expression of key glycolysis-related enzymes and factors, such as hypoxia-inducible factor 1-alpha (HIF-1α), pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), and lactate (B86563) dehydrogenase A (LDHA) researchgate.netnih.govmdpi.com. Consequently, Cassiaside C attenuates enhanced glycolysis and lactate production researchgate.netnih.govmdpi.com. In contrast, M2 macrophages, which are associated with anti-inflammatory processes, are more dependent on oxidative phosphorylation frontiersin.orgresearchgate.netharvard.edu. Cassiaside C's ability to rescue diminished OXPHOS in M1 polarized macrophages suggests a shift towards a more anti-inflammatory metabolic profile researchgate.netnih.govmdpi.com.

Table 1: Effects of Cassiaside C on Macrophage Metabolic Markers

Metabolic Marker/ProcessEffect of Cassiaside CAssociated Macrophage PhenotypeSource
GlycolysisDownregulationM1 (pro-inflammatory) researchgate.netnih.govmdpi.com
Lactate ProductionAttenuationM1 (pro-inflammatory) researchgate.netnih.govmdpi.com
HIF-1α ExpressionSuppressionM1 (pro-inflammatory) researchgate.netnih.govmdpi.com
PDK1 ExpressionSuppressionM1 (pro-inflammatory) researchgate.netnih.govmdpi.com
LDHA ExpressionSuppressionM1 (pro-inflammatory) researchgate.netnih.govmdpi.com
Oxidative PhosphorylationRescued/IncreasedM2 (anti-inflammatory) researchgate.netnih.govmdpi.com
Impact of Cassiaside on Pro-inflammatory Cytokine Expression and Secretion (e.g., TNF-α, IL-1β, IL-6, MCP-1)

Cassiaside C reduces the transcription and secretion of several key pro-inflammatory cytokines researchgate.netnih.govsemanticscholar.org. Specifically, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) researchgate.netnih.govsemanticscholar.org. These cytokines are crucial mediators of the inflammatory response thermofisher.comfrontiersin.orgnih.govmdpi.com. The inhibition of these cytokines by Cassiaside C is linked to its ability to downregulate the PI3K/AKT/mTORC1 signaling pathway, which is involved in their production researchgate.netnih.govsemanticscholar.org. While Monocyte Chemoattractant Protein-1 (MCP-1) is a pro-inflammatory chemokine frontiersin.orgoncotarget.com, the provided search results directly link Cassiaside C to the inhibition of TNF-α, IL-1β, and IL-6 researchgate.netnih.govsemanticscholar.org.

Table 2: Effects of Cassiaside C on Pro-inflammatory Cytokines

Pro-inflammatory CytokineEffect of Cassiaside CSource
TNF-αReduced secretion researchgate.netnih.govsemanticscholar.org
IL-1βReduced secretion researchgate.netnih.govsemanticscholar.org
IL-6Reduced secretion researchgate.netnih.govsemanticscholar.org
Effects of Cassiaside on Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Table 3: Effects of Cassiaside C on Inflammatory Enzymes

Inflammatory EnzymeEffect of Cassiaside CSource
iNOSReduced expression researchgate.netnih.govmdpi.comresearchgate.net
COX-2Reduced expression researchgate.netnih.govmdpi.comresearchgate.net

Enzymatic Inhibition by Cassiaside and its Analogues

Cassiaside and its analogues, such as Cassiaside B2, exhibit inhibitory effects on several enzymes implicated in various physiological and pathological processes.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Cassiaside B2

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant target in metabolic research due to its role in insulin (B600854) signaling. Studies have investigated the inhibitory potential of Cassiaside B2 against PTP1B. Rubrofusarin (B1680258), the aglycone of several Cassia glycosides, demonstrated potent inhibition of the PTP1B enzyme with an IC₅₀ value of 16.95 ± 0.49 μM. labsolu.cabiosynth.comthegoodscentscompany.com In contrast, its glycosides, including Cassiaside B2, showed reduced activity, with IC₅₀ values greater than 100 μM. labsolu.cabiosynth.comthegoodscentscompany.com For comparison, the reference drug ursolic acid exhibited an IC₅₀ of 2.29 ± 0.04 μM. labsolu.cabiosynth.comthegoodscentscompany.com

Compound PTP1B IC₅₀ (μM) Reference Drug (IC₅₀, μM)
Rubrofusarin 16.95 ± 0.49 Ursolic acid (2.29 ± 0.04)
Cassiaside B2 >100 Ursolic acid (2.29 ± 0.04)
Human Monoamine Oxidase A (hMAO-A) Inhibition by Cassiaside B2

Human Monoamine Oxidase A (hMAO-A) is an enzyme involved in the metabolism of neurotransmitters. Cassiaside B2 has been identified as an inhibitor of hMAO-A. thegoodscentscompany.comnih.gov Rubrofusarin exhibited potent hMAO-A inhibition with an IC₅₀ value of 5.90 ± 0.99 μM. labsolu.cabiosynth.comthegoodscentscompany.com While glycosides generally showed reduced activity compared to rubrofusarin, rubrofusarin tetraglucoside (B1198342) (Cassiaside B2) specifically demonstrated an IC₅₀ of 40.65 ± 0.75 μM against hMAO-A. semanticscholar.org The reference drug deprenyl (B1670267) HCl had an IC₅₀ of 10.23 ± 0.82 μM. labsolu.cabiosynth.comthegoodscentscompany.com Cassiaside (not Cassiaside B2 specifically) also showed inhibition of the hMAO-A isozyme with an IC₅₀ of 11.26 ± 0.04 μM. cdutcm.edu.cn

Compound hMAO-A IC₅₀ (μM) Reference Drug (IC₅₀, μM)
Rubrofusarin 5.90 ± 0.99 Deprenyl HCl (10.23 ± 0.82)
Cassiaside B2 40.65 ± 0.75 Deprenyl HCl (10.23 ± 0.82)
Cassiaside 11.26 ± 0.04 Deprenyl HCl (10.23 ± 0.82)
Beta-secretase 1 (BACE1) Inhibition by Cassiaside

Cassiaside, a naphthopyrone glucoside, demonstrates inhibitory activity against Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. Cassiaside exhibits mixed-type inhibition against BACE1 with an IC₅₀ of 4.45 μM and a Kᵢ of 9.85 μM. nih.govymilab.comsinophytochem.com

Compound Enzyme Inhibition Type IC₅₀ (μM) Kᵢ (μM)
Cassiaside BACE1 Mixed-type 4.45 9.85

Receptor Agonism/Antagonism Mediated by Cassiaside

Beyond enzymatic inhibition, Cassiaside B2 has also been investigated for its interaction with specific receptors.

5-HT2C Receptor Agonism by Cassiaside B2

Cassiaside B2 is recognized as an agonist of the 5-HT2C receptor. thegoodscentscompany.comnih.gov While its specific EC₅₀ value for 5-HT2C receptor agonism was not explicitly detailed in the provided search results, its agonistic activity has been noted. Other known 5-HT2C receptor agonists include PF 04479745 (EC₅₀ = 10 nM), BI-4752 (EC₅₀ = 11 nM), and BI-3234 (EC₅₀ = 35 nM).

Antioxidative Activities of Cassiaside and its Components

Cassiaside and various components derived from Cassia species exhibit significant antioxidative activities, primarily through free radical scavenging and modulation of oxidative stress pathways.

Cassiaside itself has been shown to potently scavenge reactive oxygen species (ROS) in t-BHP-induced HepG2 cells, with the reduction in ROS generation correlating with the upregulation of glutathione (B108866) (GSH). Other components, such as alaternin and aloe emodin (B1671224), alongside cassiaside, are noted as potent ROS scavengers.

The antioxidative mechanisms of Cassia compounds often involve hydrogen atom transfer (HAT), single-electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), as observed in studies on related Cassia constituents like chryso-obtusin.

Various in vitro antioxidant assays have been employed to evaluate the activity of Cassia extracts and their components, including ferric reducing antioxidant power (FRAP), DPPH free radical scavenging, metal chelating activity, phosphomolybdenum reducing power, hydrogen peroxide radical scavenging, hydroxyl radical scavenging, deoxyribose degradation, β-carotene bleaching assay, ABTS, and CUPRAC assays. Phenolic compounds and flavonoids are considered major contributors to the antioxidant activity observed in Cassia extracts.

Structure Activity Relationship Sar Studies of Cassiaside and Its Analogues

Methodological Approaches for SAR Analysis of Cassiaside

SAR studies of cassiaside and its analogues utilize a combination of experimental and computational methodologies to probe the relationship between structure and biological function. A primary computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a quantitative correlation between the chemical structure features of compounds and their pharmacological activities or properties nih.govulisboa.ptwikipedia.org. These models are valued for their cost-effectiveness and high-throughput capabilities, serving as a complementary tool for predicting properties such as drug toxicity nih.gov.

Beyond QSAR, other in silico methods employed include molecular docking and molecular dynamics (MD) simulations. Molecular docking is used to predict the binding affinity and interaction modes between a ligand, such as cassiaside, and a specific biological target, particularly when the three-dimensional structure of the target protein is known ulisboa.ptnih.gov. MD simulations provide a more dynamic view, allowing for the exploration of detailed structure-activity relationships and binding mechanisms over time sciencegate.app.

Experimentally, SAR analysis often involves the systematic synthesis and testing of structural analogues. In vitro approaches, such as co-culture systems of hepatic and renal cells, are utilized to evaluate the cytotoxicity of compounds, providing empirical data that can validate or complement in silico predictions nih.govresearchgate.net. Statistical methods, including general linear models (GLMs), are then applied to analyze the collected data and illustrate the relationship between specific structural characteristics and observed biological effects nih.gov. Additionally, pharmacophore modeling, which relies on known structure-activity data of active molecules, is used to identify essential structural features for activity ulisboa.ptkcl.ac.uk.

Identification of Key Structural Motifs Correlating with Biological Activity for Cassiaside

The identification of key structural motifs is central to understanding the biological activity of cassiaside. SAR analysis aims to pinpoint the chemical groups within the molecule that are primarily responsible for eliciting a specific biological effect wikipedia.org. This involves systematically modifying functional groups to investigate their interactions with potential biological targets, considering factors like hydrogen bonding, hydrophobic interactions, and polar interactions drugdesign.org.

The position and number of active functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, are known to significantly influence a compound's activity researchgate.net. For instance, an ortho position for an active group can enhance activity due to the potential for intramolecular hydrogen bonding researchgate.net. In the context of compounds from Cassiae semen, which includes cassiaside, specific anthraquinones and anthraquinone-glucosides have been identified as potential toxicants, indicating that their core structural elements and attached moieties are critical to their observed effects nih.govresearchgate.net. While cassiaside itself is a naphthopyranone glycoside, its SAR would similarly involve the naphthopyranone core and the attached sugar moiety. For related compounds like aurantio-obtusin, an anthraquinone (B42736) from Cassia obtusifolia, specific interactions involving a hydroxyl group at C6 and a methoxy (B1213986) group at C7 with the Ser341 residue of a target protein have been predicted to be functional for its antagonist effect, suggesting similar detailed analyses for cassiaside's key motifs researchgate.net.

Comparative SAR Analysis of Naphthopyrone and Flavonoid Glycosides Related to Cassiaside

Cassiaside is structurally classified as a naphthopyranone glycoside hmdb.cahmdb.ca. Comparative SAR analysis involves examining how the structural features of cassiaside relate to and differ from those of other analogous compounds, such as other naphthopyrones and flavonoid glycosides, to understand their respective biological activities.

Compounds found in Cassiae semen include both naphthopyrones (like cassiaside) and anthraquinones, which are also often glycosylated nih.govresearchgate.net. Studies on anthraquinones have revealed that the polarity of substituent groups on the anthraquinone ring directly correlates with their antimicrobial activity; generally, a stronger polarity leads to more effective antimicrobial properties researchgate.net. This principle may offer insights into the SAR of naphthopyrone glycosides like cassiaside. Furthermore, the substitution of sugar chains on anthraquinones has been observed to reduce their antioxidant activity researchgate.net. This highlights a general trend in glycosylated natural products where the sugar moiety can modulate the activity of the aglycone.

Impact of Glycosylation Patterns on the Biological Activity of Cassiaside Analogues

Glycosylation, the covalent attachment of sugar molecules (glycans) to proteins or other compounds, is a significant post-translational modification that profoundly affects the structure, function, and biological activity of molecules rapidnovor.comnih.gov. For cassiaside, being a glycoside, its biological activities are inherently linked to its glycosylation pattern.

Computational and In Silico Approaches in Cassiaside SAR Studies

Computational and in silico approaches have become indispensable tools in modern SAR studies, offering efficient and cost-effective methods for drug discovery and optimization ulisboa.ptbonviewpress.com. These methods allow researchers to predict and analyze the interactions between chemical compounds and biological targets without extensive experimental work.

Key in silico techniques utilized in the SAR analysis of cassiaside and similar compounds include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models quantitatively correlate molecular descriptors (physicochemical properties, structural features) of compounds with their observed biological activities nih.govulisboa.ptwikipedia.org. For example, QSAR models have been used to predict the potential hepatotoxicity and nephrotoxicity of compounds isolated from Cassiae semen, including cassiaside, by correlating their structural characteristics with cellular cytotoxicity nih.govresearchgate.net.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., cassiaside) when bound to a receptor protein, providing insights into the binding affinity and the specific amino acid residues involved in the interaction ulisboa.ptnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations extend molecular docking by simulating the time-dependent behavior of molecular systems, allowing for the study of conformational changes, stability of ligand-receptor complexes, and detailed binding mechanisms sciencegate.app.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting its biological response ulisboa.ptkcl.ac.uk.

These computational tools enable the virtual screening of large compound libraries, the identification of potential lead compounds, and the rational design of structural modifications to enhance desired activities or reduce undesirable ones, thereby accelerating the drug development process bonviewpress.comnih.gov.

Analytical Methodologies for Cassiaside Research

Extraction and Purification Techniques for Cassiaside

The initial step in studying cassiaside involves its extraction from plant materials, typically the seeds of Cassia species. The choice of extraction method is critical to maximize yield and purity.

Commonly, a preliminary defatting step is performed using a non-polar solvent like chloroform (B151607) to remove lipids and other interfering substances. Following this, the defatted material is extracted with a more polar solvent, such as methanol (B129727) or ethanol, often using techniques like reflux or soxhlet extraction to enhance efficiency. magtechjournal.combohrium.com For instance, one established method involves defatting the dried powder of Cassia obtusifolia seeds with chloroform, followed by extraction with methanol. magtechjournal.com Other approaches have utilized solvents of varying polarities, with methanol often proving to be the most efficient for extracting anthraquinone (B42736) glycosides and related compounds. bas.bg

Modern extraction techniques are also being explored to improve efficiency. Ultrasonic-assisted extraction (UAE) has been shown to be a favorable alternative to conventional methods like decoction, offering higher yields in shorter times. nih.gov Microwave-assisted extraction (MAE) is another advanced method that can significantly reduce extraction time and improve the yield of polysaccharides from cassia seeds, which may be relevant for glycosides like cassiaside. nih.gov

Purification of the crude extract is essential to isolate cassiaside. This often involves liquid-liquid extraction to partition the desired compounds away from impurities. greenskybio.com Macroporous resin column chromatography is also a key purification step, where the crude extract is passed through a resin bed, and specific fractions are eluted using a gradient of solvents, such as ethanol-water mixtures. google.com

Table 1: Overview of Extraction Techniques for Cassia Compounds

Extraction Technique Typical Solvents Key Advantages Source
Soxhlet Extraction Chloroform (defatting), Methanol Established, thorough extraction magtechjournal.com
Reflux Extraction Ethanol Higher extractum and active constituent content compared to cold-maceration google.com
Ultrasonic-Assisted Extraction (UAE) Ethanol-Water mixtures Shorter extraction time, higher efficiency nih.gov

Chromatographic Methods for Isolation and Quantification of Cassiaside

Chromatography is indispensable for the isolation and quantitative analysis of cassiaside. Various techniques are employed, each offering distinct advantages in terms of resolution, scale, and efficiency.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of cassiaside. magtechjournal.com It offers high resolution, sensitivity, and reproducibility. A typical HPLC analysis for cassiaside involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. magtechjournal.comnih.gov

The mobile phase is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (like acetic acid) to improve peak shape. magtechjournal.com For example, a mobile phase consisting of acetonitrile-water-THF-acetic acid (20:76.5:3.0:0.5) has been successfully used. magtechjournal.com Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength, such as 278 nm, where the analyte exhibits strong absorbance. magtechjournal.com The method's validity is established through parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). scielo.brgreenpharmacy.info

Table 2: Example of HPLC Parameters for Cassiaside Analysis

Parameter Condition Source
Column µ-Bondapak C18 (3.9mm x 300mm, 10µm) magtechjournal.com
Mobile Phase Acetonitrile-Water-THF-Acetic Acid (20:76.5:3.0:0.5) magtechjournal.com
Flow Rate 1.0 ml/min magtechjournal.com
Detection UV at 278 nm magtechjournal.com

| Retention Time | Cassiaside A: 12.13 min; Cassiaside B: 13.27 min | magtechjournal.com |

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is highly effective for isolating natural products like cassiaside. researchgate.netglobalresearchonline.net Unlike HPLC, HSCCC uses no solid support matrix, thus avoiding the irreversible adsorption of the sample. researchgate.netmdpi.com The separation is based on the differential partitioning of the solute between two immiscible liquid phases. wikipedia.org

The selection of a suitable two-phase solvent system is crucial for a successful HSCCC separation. A common system for separating anthraquinones from Cassia seeds is composed of n-hexane–ethyl acetate–methanol–water. researchgate.net The technique's versatility allows for the introduction of crude samples and has been successfully applied to the preparative-scale separation of various glycosides. researchgate.netmdpi.com

Conventional column chromatography is a fundamental technique for the purification of cassiaside from crude extracts. orgchemboulder.comwikipedia.org In this method, a stationary phase (the adsorbent) is packed into a glass column. orgchemboulder.com The crude extract is loaded onto the top of the column, and a liquid mobile phase (the eluent) is passed through, allowing for the separation of components based on their differential adsorption to the stationary phase. wikipedia.org

Different adsorbents can be used depending on the properties of the target compound.

Silica gel is a common stationary phase used in normal-phase chromatography, where non-polar compounds elute first. miamioh.edu

Reversed-phase materials (like C18-bonded silica) are used for separating compounds based on hydrophobicity, with polar compounds eluting first.

Sephadex (a cross-linked dextran (B179266) gel) is used for size-exclusion chromatography, which separates molecules based on their size.

Fractions are collected sequentially as the eluent drips from the column, and the composition of each fraction is typically analyzed by a simpler method like Thin-Layer Chromatography (TLC). orgchemboulder.com

Spectroscopic Characterization of Cassiaside and its Metabolites

Once cassiaside is isolated and purified, spectroscopic techniques are employed to elucidate its chemical structure and that of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural determination of organic molecules like cassiaside. scivisionpub.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C-NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, revealing the carbon skeleton of the compound.

Together, ¹H and ¹³C-NMR spectra allow for the complete assignment of the structure of cassiaside. scienceandtechnology.com.vn Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms within the molecule. researchgate.netencyclopedia.pub

Table 3: Mentioned Compound Names

Compound Name
Acetonitrile
Acetic Acid
Aloe-emodin
Cassiaside
Chloroform
Chrysophanol
Emodin (B1671224)
Ethanol
Kaempferol
Methanol
Physcion
Rhein

Mass Spectrometry (MS, HPLC-TOF/MS, HPLC-DAD-ESI-MS/MS, FAB(+)-MS, HRMS)

Mass spectrometry, particularly when coupled with liquid chromatography, serves as a powerful tool for the analysis of Cassiaside and related naphthopyrone glycosides. These techniques provide critical information on molecular weight and structural features through controlled fragmentation.

High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF/MS): This method combines the separation capabilities of HPLC with the high mass accuracy of TOF-MS. It is instrumental in the initial identification of compounds in complex mixtures, such as plant extracts. For compounds within Cassia seeds, UPLC-Q-TOF/MS has been effectively used to identify various metabolites by analyzing their mass and retention times . High-Resolution Mass Spectrometry (HRMS) within this technique allows for the determination of the elemental composition of Cassiaside from its precise mass, confirming its molecular formula.

High-Performance Liquid Chromatography-Diode Array Detector-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-DAD-ESI-MS/MS): This is a cornerstone technique for the structural characterization of compounds like Cassiaside in plant extracts mdpi.comnih.govmdpi.comresearchgate.netnih.gov. ESI creates ions of the molecule, which are then subjected to multiple stages of mass analysis (MS/MS or MSn). The fragmentation pattern is key to identifying the structure. For glycosides such as Cassiaside, the initial fragmentation typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties researchgate.netnih.govnih.gov. The resulting fragment ions correspond to the aglycone (the non-sugar part) and the individual sugar units, allowing for the determination of the aglycone structure and the sugar sequence. For example, studies on structurally similar anthrone (B1665570) and oxanthrone glycosides show distinct fragmentation patterns that allow differentiation between classes, a principle that applies to the analysis of naphthopyrones like Cassiaside nih.gov.

Fast Atom Bombardment (FAB(+)-MS): Though an older ionization technique, FAB-MS is effective for analyzing non-volatile and thermally labile compounds like glycosides. It can generate protonated molecular ions [M+H]+, providing clear molecular weight information, along with some fragment ions resulting from glycosidic bond cleavage.

The fragmentation of Cassiaside in MS/MS would likely proceed via the loss of its diglycoside sugar chain (a gentiobioside unit) from the naphthopyrone core, followed by further fragmentation of the aglycone itself.

Infrared (IR) Spectroscopy

The primary functional groups in Cassiaside and their expected IR absorption ranges are detailed below.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600–3200O-H (Phenols, Alcohols)Stretching, broad
3100–3000C-H (Aromatic)Stretching
3000–2850C-H (Alkane)Stretching
1700–1650C=O (γ-pyrone)Stretching
1600–1450C=C (Aromatic Ring)Stretching
1260–1000C-O (Ethers, Alcohols, Glycoside)Stretching
This table is interactive. You can sort and filter the data.

These characteristic peaks provide a spectroscopic "fingerprint" that helps confirm the presence of the naphthopyrone glycoside structure.

Quality Control Methodologies for Cassiaside and Plant Extracts

Ensuring the quality, safety, and efficacy of herbal products containing Cassiaside requires robust quality control methodologies. Standardization of plant extracts is essential and involves a combination of pharmacognostic, physical, and chemical evaluation techniques mdpi.comphytojournal.comrjpbcs.comunisza.edu.my. The goal is to guarantee the identity and purity of the plant material and to quantify the concentration of active marker compounds like Cassiaside.

Key aspects of quality control for Cassia extracts include:

Authentication: Verifying the correct plant species through macroscopic and microscopic examination.

Physicochemical Analysis: Determining parameters such as total ash, acid-insoluble ash, and moisture content to assess the purity and integrity of the raw material .

Chromatographic Fingerprinting: Using techniques like HPLC and HPTLC to generate a characteristic chemical profile of the extract. This fingerprint can be compared against a standard to ensure batch-to-batch consistency mdpi.comrjpbcs.com.

Utilization of Naphthopyrone Reference Extracts (NRE) as Standards

For complex herbal extracts, using a single isolated compound as a reference standard may not fully represent the product's quality. An alternative and more practical approach is the use of a well-characterized reference extract. A quality control method for Semen Cassiae has been established using a Naphthopyrone Reference Extract (NRE) chemfaces.com.

An NRE is prepared through chromatographic separation of the plant material to create a standardized extract containing a known profile and concentration of key active components, such as Cassiaside B2, rubrofusarin-6-O-β-D-gentiobioside, and cassiaside C chemfaces.com. This NRE can then be used as the reference standard in routine quality control analyses, such as HPLC assays. Studies have shown that there is no significant difference between quantification results obtained using an NRE versus those obtained using a single pure chemical reference substance chemfaces.com. This approach provides a more holistic and scientifically valid basis for the quality control of traditional medicines containing multiple active compounds.

Method Validation for the Quantification of Cassiaside and Related Compounds

To ensure that the quantification of Cassiaside and related compounds is reliable and accurate, the analytical method used (typically HPLC) must be thoroughly validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). Method validation demonstrates that the analytical procedure is suitable for its intended purpose researchgate.netcrbb-journal.comresearchgate.netchromatographyonline.comnih.govtbzmed.ac.ir. The key validation parameters are outlined below.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, other plant metabolites).Peak purity analysis; no interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.998 crbb-journal.comnih.gov.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80-120% of the expected concentration for assays.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.Recovery between 97-103% crbb-journal.com.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as Relative Standard Deviation (RSD).RSD < 2% crbb-journal.comresearchgate.net.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1 tbzmed.ac.ir.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 tbzmed.ac.ir.
This table is interactive. You can sort and filter the data.

Validation studies for compounds in Cassia extracts have demonstrated that methods like UPLC-MS/MS can achieve excellent linearity (R² = 0.999), low LOD and LOQ values (e.g., 0.011 µg/mL and 0.034 µg/mL, respectively, for sennoside B), high accuracy (97-102% recovery), and excellent precision (RSD < 2%) crbb-journal.com.

In Vitro Research Models and Assays for Cassiaside Activity

Cell-Based Assay Systems for Cassiaside Evaluation

Macrophage cell lines are instrumental in evaluating the anti-inflammatory properties of cassiaside. The murine macrophage cell line RAW264.7 and primary peritoneal macrophages are prominent models used to study the compound's effect on macrophage polarization, a key process in inflammation. mdpi.comnih.gov In these assays, macrophages are typically stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype. mdpi.comnih.gov

Research demonstrates that Cassiaside C can inhibit this LPS/IFN-γ-induced M1 polarization. mdpi.comnih.gov This inhibitory effect is characterized by a significant reduction in the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov Furthermore, Cassiaside C has been shown to decrease the production of nitric oxide (NO) and attenuate the phosphorylation of nuclear factor kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression. mdpi.comnih.gov

The mechanism underlying these anti-inflammatory effects involves the modulation of cellular metabolism. M1 macrophages typically upregulate glycolysis for energy. mdpi.comnih.gov Cassiaside C has been found to counter this metabolic shift by downregulating the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway. mdpi.comnih.govnih.gov This action leads to the suppression of hypoxia-inducible factor (HIF)-1α and key glycolytic enzymes like pyruvate (B1213749) dehydrogenase kinase 1 and lactate (B86563) dehydrogenase A. mdpi.comnih.gov Consequently, Cassiaside C attenuates the enhanced glycolysis and lactate production seen in M1 polarized macrophages, highlighting a mechanism that dampens the inflammatory response. mdpi.comnih.gov

Cell ModelStimulantKey AssaysObserved Effects of Cassiaside CAffected Signaling Pathway
RAW264.7 Cells LPS/IFN-γiNOS/COX-2 Expression (Western Blot, RT-PCR), NO Production (Griess Assay), NF-κB Phosphorylation (Western Blot)Reduced expression of iNOS and COX-2, decreased NO production, attenuated phosphorylation of NF-κB. mdpi.comnih.govPI3K/AKT/mTORC1 mdpi.comnih.gov
Peritoneal Macrophages LPS/IFN-γM1 Marker Expression, Glycolysis Rate (ECAR Assay), Gene Expression (RT-PCR)Suppressed M1 polarization, attenuated enhanced glycolysis and lactate production. mdpi.comnih.govPI3K/AKT/mTORC1 mdpi.comnih.gov

The human hepatoma cell line, HepG2, serves as a widely used in vitro model to investigate the potential hepatoprotective effects of various compounds. nih.govresearchgate.net These cells retain many morphological and biochemical characteristics of normal hepatocytes, making them suitable for studies on liver function, metabolism, and drug-induced toxicity. nih.gov In typical assays, HepG2 cells are exposed to hepatotoxic agents like paracetamol or carbon tetrachloride (CCl4) to induce cellular injury, which can be quantified by measuring cell viability and the release of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT). nih.govresearchgate.net While direct studies on cassiaside using this model are limited in the available literature, extracts from Cassia species have been evaluated for their hepatoprotective potential. For instance, various solvent extracts of Cassia occidentalis and other plants have demonstrated protective activity against paracetamol-induced damage in HepG2 cells. researchgate.net Similarly, extracts of Cassia tora have shown antiproliferative activity against HepG2 cells. researchgate.net These studies establish a precedent for using the HepG2 cell line to assess the bioactivity of compounds derived from the Cassia genus, including cassiaside.

The rat pheochromocytoma cell line, PC-12, is a well-established in vitro model for neuroprotective and neurotoxicological research. nih.govnih.gov These cells, upon differentiation, exhibit features of sympathetic neurons and are used to study neuronal damage and protective mechanisms against stressors like oxidative stress. nih.gov Oxidative stress, often induced by agents such as hydrogen peroxide (H2O2), is a key factor in the pathology of neurodegenerative disorders. nih.gov Assays in PC-12 cells often involve measuring cell viability, apoptosis, intracellular reactive oxygen species (ROS) levels, and the activity of antioxidant enzymes. nih.govnih.gov While direct research on cassiaside in PC-12 cells is not extensively documented, studies on related compounds and extracts from the Cassia genus provide a framework for its potential evaluation. For example, extracts from Cassia occidentalis have shown neuroprotective effects against 3-Nitropropionic acid-induced neurotoxicity in animal models, an effect attributed to the plant's antioxidant activity. researchgate.net This suggests that PC-12 cell-based assays would be a relevant system to investigate whether cassiaside possesses similar neuroprotective properties against oxidative stress-induced neuronal cell death.

Glomerular mesangial cells are crucial in the structure and function of the kidney's glomerulus and are implicated in the pathogenesis of diabetic nephropathy. nih.gov In disease states like diabetes, these cells can proliferate and excessively produce extracellular matrix proteins, such as fibronectin, leading to glomerulosclerosis. nih.govfrontiersin.org In vitro models using cultured mouse glomerular mesangial cells are employed to study these pathological processes.

One study investigated the effects of a butanol-soluble extract of Cassiae Semen and its primary compounds, including cassiaside (referred to as CS-C), on mesangial cells. The cells were stimulated with S100b, a ligand for the receptor of advanced glycation end products, to mimic conditions of diabetic nephropathy. This stimulation leads to an increase in the expression of transforming growth factor-beta1 (TGF-beta1) and fibronectin, which are key mediators in the progression of the disease. nih.govnih.gov While another compound from the extract, rubrofusarin-6-O-beta-d-gentiobioside (CS-A), was found to be the most potent inhibitor of TGF-beta1 and fibronectin expression, the study design included cassiaside as a major constituent being tested, establishing this cell model as relevant for evaluating its specific effects on pathways related to diabetic kidney disease.

Endothelial cell models are fundamental for the in vitro study of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other pathologies. mdpi.comnih.gov Assays using human umbilical vein endothelial cells (HUVECs) or microvascular endothelial cell lines like HMEC-1 evaluate key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation on matrix substrates like Matrigel. mdpi.comoncotarget.com The inhibition of these processes indicates potential anti-angiogenic activity. nih.govnih.gov While specific studies detailing the anti-angiogenic effects of cassiaside in HMEC-1 cells were not found, research on extracts from related plants provides a basis for such investigations. For instance, leaf extracts from Cassia tora and Cassia sophera have been shown to possess anti-angiogenic activity in an in vivo chick chorioallantoic membrane (CAM) assay, a common model to study blood vessel formation. researchgate.net This indicates that compounds within the Cassia genus may interfere with angiogenic pathways, making endothelial cell models like HUVECs or HMEC-1 suitable systems for screening and elucidating the specific anti-angiogenic potential of cassiaside.

Mast cells are key effector cells in allergic reactions. mdpi.com Upon activation, typically through immunoglobulin E (IgE) receptor cross-linking, they undergo degranulation, releasing histamine and other inflammatory mediators that cause allergic symptoms. mdpi.comnih.gov In vitro assays using mast cell lines, such as the rat basophilic leukemia cell line RBL-2H3, are standard models for assessing the anti-allergic potential of compounds. nih.govresearchgate.net The primary endpoint in these assays is the inhibition of mast cell degranulation, often quantified by measuring the release of the enzyme β-hexosaminidase, a marker for granular content release. researchgate.net While studies specifically isolating the effect of cassiaside are not prevalent, research on extracts from Cassia species demonstrates their potential to modulate mast cell activity. Extracts from Cassia tora and its active compound aurantio-obtusin have been shown to suppress degranulation and histamine production in IgE-sensitized mast cells. nih.gov Similarly, an ethanolic extract of Cassia occidentalis was found to inhibit rat mast cell degranulation. nih.gov These findings suggest that mast cell stabilization assays are a highly relevant model for investigating the anti-allergic properties of cassiaside.

Insulin-Resistant Cell Models

The direct application of cassiaside to in vitro insulin-resistant cell models has not been extensively detailed in the available scientific literature. However, research on extracts from Cassia species, from which cassiaside is derived, provides a basis for understanding its potential mechanisms in this context. Insulin (B600854) resistance is a key pathological feature of type 2 diabetes, and in vitro models are crucial for screening potential therapeutic compounds.

Commonly, insulin resistance is induced in cell lines such as HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), and 3T3-L1 (mouse preadipocyte cell line) through exposure to high concentrations of glucose, free fatty acids like palmitic acid, or chronic insulin exposure. These models mimic the hyperglycemic and hyperlipidemic conditions observed in diabetic patients. For instance, studies have utilized high-glucose induction to create insulin-resistant HepG2 cells to investigate the effects of various compounds on glucose metabolism and insulin signaling pathways. While studies have examined the effects of Cassia seed extracts on improving insulin sensitivity in diabetic rat models, specific studies focusing on the isolated compound cassiaside in insulin-resistant cell lines are not prevalent in the reviewed literature. Future research could involve treating high glucose-induced insulin-resistant HepG2 or C2C12 cells with cassiaside to evaluate its effects on glucose uptake, glycogen synthesis, and the expression of key proteins in the insulin signaling cascade.

Biochemical Assays for Cassiaside Activity Profiling

Enzyme Inhibition Assays (e.g., PTP1B, hMAO-A, BACE1)

Cassiaside and related compounds have been evaluated for their inhibitory effects on several key enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. Cassiaside B2, a related compound, has been identified as an inhibitor of PTP1B. However, specific IC50 values for cassiaside or cassiaside B2 against PTP1B are not consistently reported in the readily available literature.

Human Monoamine Oxidase-A (hMAO-A): This enzyme is involved in the degradation of neurotransmitters, and its inhibition is a strategy for treating depression and other neurological disorders. Cassiaside has been shown to be a selective inhibitor of hMAO-A. Research has demonstrated that cassiaside exhibits mixed-type inhibition against hMAO-A. One study reported an IC50 value within the range of 0.17–11 μM for a group of compounds from Cassia obtusifolia, including cassiaside, against hMAO-A jocpr.com.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. Cassiaside has been identified as a mixed-type inhibitor of BACE1, with a reported IC50 value of 4.45 μM researchgate.net.

Enzyme Inhibition by Cassiaside

EnzymeReported IC50 ValueInhibition TypeTherapeutic Target
Human Monoamine Oxidase-A (hMAO-A)0.17–11 μM (range for a group of compounds including cassiaside) jocpr.comMixed-typeDepression, Neurological Disorders
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)4.45 μM researchgate.netMixed-typeAlzheimer's Disease
Protein Tyrosine Phosphatase 1B (PTP1B)Data Not Available-Type 2 Diabetes

Antioxidant Potential Assays (e.g., DPPH radical scavenging)

The antioxidant properties of cassiaside have been investigated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. While specific IC50 values for isolated cassiaside are not consistently available across the literature, studies on extracts of Cassia tora, which contain cassiaside, have demonstrated significant DPPH radical scavenging activity. The principle of the assay involves the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. The concentration of the antioxidant needed to decrease the initial DPPH concentration by 50% (IC50) is a measure of its antioxidant activity.

Advanced Glycation End Products (AGE) Formation Inhibition Assays

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction between reducing sugars and proteins, and their accumulation is implicated in diabetic complications and aging. Several studies have demonstrated that cassiaside, along with other naphthopyrone glucosides from the seeds of Cassia tora, possesses inhibitory activity against the formation of AGEs in vitro nih.gov. The standard assay for AGE formation involves incubating a protein, such as bovine serum albumin (BSA), with a reducing sugar, like glucose or fructose, and then measuring the formation of fluorescent AGEs. The ability of a compound to inhibit this reaction is quantified by measuring the reduction in fluorescence. Although the inhibitory activity of cassiaside on AGE formation is established, specific IC50 values are not consistently reported in the available scientific literature.

Molecular Biology Techniques in Cassiaside Research

Western Blot Analysis of Protein Expression and Phosphorylation

Western blot analysis is a powerful technique to detect and quantify specific proteins in a sample, including their phosphorylation status, which is a key mechanism in cellular signaling. While direct studies employing Western blot analysis to investigate the effects of isolated cassiaside on protein expression and phosphorylation are limited, research on Cassia seed extracts provides insights into its potential applications.

For example, studies on cassia seed extract in diabetic rat models have utilized Western blotting to examine the expression of proteins involved in the LKB1–AMPK–GLUT4 signaling pathway in skeletal muscle science.gov. This pathway is crucial for glucose uptake and insulin sensitivity. The analysis typically involves separating proteins from cell or tissue lysates by gel electrophoresis, transferring them to a membrane, and then probing with specific primary antibodies against the target protein (e.g., phosphorylated AMPK, total AMPK, GLUT4). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. Densitometry analysis of the resulting bands allows for the quantification of protein expression and phosphorylation levels. Such studies could be extended to investigate the specific effects of cassiaside on key signaling proteins related to insulin action, inflammation, and oxidative stress in relevant cell models.

mRNA Expression Analysis (e.g., iNOS, COX-2, HIF-1α, PDK1, LDHA)

In vitro studies on murine macrophage cell lines (Raw264.7) and peritoneal macrophages have demonstrated that Cassiaside C can significantly modulate the expression of key inflammatory and metabolic genes at the mRNA level. When these macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory state, treatment with Cassiaside C leads to a marked attenuation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression mdpi.comresearchgate.netnih.govnih.gov.

Furthermore, Cassiaside C has been shown to suppress the expression of critical genes involved in cellular metabolism reprogramming that is characteristic of pro-inflammatory M1 macrophages. Specifically, treatment with Cassiaside C results in a significant reduction in the mRNA levels of hypoxia-inducible factor-1α (HIF-1α), pyruvate dehydrogenase kinase 1 (PDK1), and lactate dehydrogenase A (LDHA) in LPS/IFN-γ-stimulated macrophages mdpi.comnih.govnih.gov. This indicates that Cassiaside C can interfere with the glycolytic switch, a metabolic hallmark of classically activated macrophages mdpi.comnih.gov.

Table 1: Effect of Cassiaside C on mRNA Expression in LPS/IFN-γ-Stimulated Macrophages
Gene TargetObserved EffectReference
iNOSSignificantly reduced mRNA expression mdpi.comresearchgate.netnih.gov
COX-2Reduced mRNA expression mdpi.comresearchgate.netnih.gov
HIF-1αMarkedly suppressed mRNA expression mdpi.comnih.govnih.gov
PDK1Markedly suppressed mRNA expression mdpi.comnih.govnih.gov
LDHAMarkedly suppressed mRNA expression mdpi.comnih.govnih.gov

Quantitative Measurement of Cytokine Secretion (e.g., TNF-α, IL-1β, IL-6, MCP-1)

Consistent with its effects on gene expression, Cassiaside C has been shown to strongly inhibit the production and secretion of pro-inflammatory cytokines and chemokines from stimulated macrophages nih.gov. In studies utilizing Raw264.7 cells and peritoneal macrophages activated by LPS/IFN-γ, treatment with Cassiaside C resulted in a potent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.gov.

In addition to these cytokines, Cassiaside C also inhibits the production of monocyte chemotactic protein-1 (MCP-1), a chemokine crucial for recruiting monocytes to sites of inflammation nih.gov. This broad inhibitory effect on key inflammatory mediators underscores its potential role in modulating inflammatory responses nih.gov.

Immunological Assays for Cassiaside

Macrophage Polarization Assays

Cassiaside C has been specifically investigated for its effects on macrophage polarization, a key process in the immune response where macrophages adopt distinct functional phenotypes. Research demonstrates that Cassiaside C effectively dampens the M1 polarization of macrophages mdpi.comnih.govresearchgate.net. In macrophage polarization assays, stimulation with LPS and IFN-γ pushes macrophages towards a classically activated, pro-inflammatory M1 phenotype. Treatment with Cassiaside C was found to inhibit this process, preventing the full development of the M1 phenotype mdpi.comnih.gov. This inhibitory action is attributed to its ability to downregulate glycolysis, a metabolic pathway essential for M1 polarization mdpi.comresearchgate.netnih.gov.

Histamine Release Inhibition Assays

The activity of cassiaside derivatives has been evaluated in histamine release inhibition assays, which are used to screen for potential anti-allergic properties. One study isolated a new naphthopyrone, Cassiaside C2, from the seeds of Cassia obtusifolia L. nih.gov. In this research, Cassiaside C2 was found to inhibit histamine release from rat peritoneal exudate mast cells that were induced by an antigen-antibody reaction nih.gov.

Computational and In Silico Studies for Cassiaside Mechanism Elucidation

Molecular Docking Studies (e.g., 5-HT2C receptor, PTP1B, hMAO-A, BACE1, hypercholesterolemia-related targets)

Computational molecular docking is a key in silico method used to predict the binding orientation and affinity of a small molecule to a protein target. Various cassiaside compounds have been evaluated against several therapeutic targets using this approach.

5-HT2C receptor: A computational molecular docking study was performed to investigate the binding mechanisms of compounds from Cassiae semen to the serotonin (B10506) 5-HT2C receptor, a target for appetite control. The study hypothesized that Cassiaside B2 may be a potent agonist that could mimic the appetite-suppressing effects of the drug lorcaserin nih.govresearchgate.netmdpi.com.

PTP1B: No specific molecular docking studies detailing the interaction between Cassiaside and Protein Tyrosine Phosphatase 1B (PTP1B) were identified in the searched literature.

hMAO-A: In a study evaluating compounds from Cassia obtusifolia for their human monoamine oxidase (hMAO) inhibitory potential, Cassiaside was identified as a promising inhibitor of the hMAO-A isozyme. To understand the molecular basis for this activity, molecular docking simulations were performed. These simulations predicted the interactions of Cassiaside within the active site cavity of hMAO-A (PDB ID: 2Z5X), supporting the in vitro findings nih.gov.

BACE1: Cassiaside has been identified as a mixed-type inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research, with a reported IC50 of 4.45 μM and a Ki of 9.85 μM medchemexpress.com. However, specific molecular docking studies visualizing the binding pose of Cassiaside within the BACE1 active site were not detailed in the searched results.

Hypercholesterolemia-related targets: No in silico molecular docking studies specifically investigating the interaction of Cassiaside with hypercholesterolemia-related targets, such as PCSK9 or HMG-CoA reductase, were found in the available research.

Table 2: Summary of Molecular Docking Studies for Cassiaside Compounds
Target ProteinCassiaside DerivativePredicted Interaction/FindingReference
5-HT2C receptorCassiaside B2Predicted to be a potent agonist nih.govresearchgate.net
PTP1BN/ANo specific docking studies found
hMAO-ACassiasideDocking simulation predicted interactions in the active site, supporting observed inhibition nih.gov
BACE1CassiasideIdentified as a mixed-type inhibitor (IC50 = 4.45 μM); specific docking studies not detailed medchemexpress.com
Hypercholesterolemia-related targetsN/ANo specific docking studies found

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. nih.govnih.gov This technique can provide detailed insights into the dynamic interactions between a ligand, such as cassiaside, and its biological target, typically a protein. nih.gov By simulating the complex quantum-mechanical forces that govern atomic motions, MD can reveal the conformational changes that occur when a small molecule binds to a protein's active site. nih.govmpg.de These simulations are valuable for understanding protein function, stability, and drug-protein interactions. nih.gov

In the context of cassiaside, MD simulations have been employed to explore the therapeutic mechanisms of plant extracts containing this compound. For instance, a study on Cassia glauca, which contains Cassiaside C2, utilized MD simulations to investigate its potential in managing diabetes mellitus. nih.gov The simulations were used to validate the findings of molecular docking and to understand the stability of the ligand-protein complex over time. nih.gov

The process of MD simulation involves generating a conformational ensemble by clustering the numerous conformations sampled during the simulation. nih.gov This ensemble provides a condensed yet diverse set of representative pocket conformations that can be used for further computational analyses, such as predicting binding affinities. nih.gov The insights gained from MD simulations can aid in the rational design of more potent and specific drug candidates. nih.govmdpi.com

Network Pharmacology Approaches

Network pharmacology is an interdisciplinary field that combines systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. nih.govmdpi.com This approach moves away from the "one-target, one-drug" paradigm to a more holistic "network-target, multiple-component" model, which is particularly well-suited for studying the mechanisms of action of natural products with multiple bioactive compounds. mdpi.com

The application of network pharmacology to cassiaside involves several key steps. First, the potential protein targets of cassiaside and other bioactive compounds from the plant source are predicted using various databases. nih.govresearchgate.net Simultaneously, genes and proteins associated with a specific disease are identified from disease-related databases. researchgate.net By overlapping these two sets of targets, a "compound-target-disease" network can be constructed. nih.govresearchgate.net

This network is then analyzed to identify key targets and signaling pathways that are modulated by the compound. nih.gov For example, in a study investigating the mechanisms of Cassia glauca in diabetes, network pharmacology identified that the PI3K-Akt signaling pathway was primarily regulated by the plant's bioactives, including cassiaside. nih.gov Similarly, a study on Cassia fistula for epithelial ovarian cancer used network pharmacology to identify key targets such as AKT1, CTNNB1, ESR1, and CASP3. nih.gov

The findings from network pharmacology are often validated using molecular docking and molecular dynamics simulations to confirm the interactions between the active compounds and their predicted targets. nih.govnih.gov

Table 1: Exemplary Bioactives from Cassia glauca and their Properties

Compound PubChem ID Molecular Formula Molecular Weight
Cassiaside C2 10350826 C39H52O25 920.8
Methyl 3,5-di-O-caffeoyl quinate 10075681 C26H26O12 530.5
Cassiarin A 17756117 C13H11NO2 213.23
Cassiatannin A 44610605 C60H48O24 1153

This table is based on data from a study on the therapeutic mechanisms of Cassia glauca. nih.gov

Table 2: Key Signaling Pathways Modulated by Bioactives from Cassia glauca

Pathway Number of Genes Targeted
PI3K-Akt signaling pathway 13
MAPK signaling pathway 11
Ras signaling pathway 10
Rap1 signaling pathway 9

This table is based on data from a study on the therapeutic mechanisms of Cassia glauca. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.org QSAR models are developed by correlating the physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined biological activities. wikipedia.org Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. wikipedia.org

The general workflow for developing a QSAR model involves several steps:

Data Set Preparation : A dataset of compounds with known biological activities against a specific target is collected. nih.gov

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govnih.gov These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., steric and electronic fields). nih.govslideshare.net

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. longdom.org

Model Validation : The predictive power of the QSAR model is rigorously evaluated using various statistical metrics and external test sets of compounds. nih.gov

While specific QSAR studies on cassiaside were not identified in the reviewed literature, this approach could be applied to a series of cassiaside derivatives to predict their activity and guide the synthesis of new analogues with improved potency. For example, a QSAR model could be developed to predict the inhibitory activity of cassiaside derivatives against a particular enzyme. The resulting model might indicate that certain structural features, such as the number and position of hydroxyl groups, are critical for activity. This information would be invaluable for the rational design of novel therapeutic agents based on the cassiaside scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
Cassiaside
Cassiaside C2
Methyl 3,5-di-O-caffeoyl quinate
Cassiarin A
Cassiatannin A
Cinnamtannin A2
AKT1
CTNNB1
ESR1

Future Directions and Emerging Research Opportunities for Cassiaside

Elucidation of Undiscovered Mechanisms of Action of Cassiaside

Despite established evidence of Cassiaside's biological activities, including significant hepatoprotective effects against galactosamine damage, the precise mechanisms by which it exerts these effects are largely unknown. mdpi.comthegoodscentscompany.com Research indicates that the bioactivities of compounds isolated from Cassia obtusifolia L. have been substantiated, yet their mechanisms of action remain to be fully elucidated. mdpi.com Similarly, for Cassiae semen and its main bioactive compounds, the pharmacological mechanisms and structure-activity relationships require further investigation. nih.gov

Recent studies have begun to shed light on potential mechanisms. For instance, Cassiaside C has been implicated in the improvement of non-alcoholic fatty liver disease (NAFLD) by influencing autophagy-related signaling pathways. This suggests that Cassiaside and its related compounds may exert their lipid-lowering effects by inhibiting fatty acid synthase (FASN) and activating autophagy-related signaling, including the rapid phosphorylation of AMPK and increased protein levels of transcription factor-EB (TFEB). nih.gov Future research should focus on detailed molecular and cellular studies to map out the complete cascade of events initiated by Cassiaside, including its interactions with specific enzymes, receptors, and regulatory proteins, to fully understand its therapeutic actions.

Exploration of Additional Biological Targets and Signaling Pathways for Cassiaside

Identifying novel biological targets and signaling pathways is crucial for expanding the therapeutic utility of Cassiaside. Initial computational studies have provided promising insights into potential interactions. For example, molecular docking techniques have revealed that Cassiaside exhibits favorable binding efficiency against the acid-β-glucosidase enzyme, an enzyme implicated in Gaucher Disease. ekb.eg This suggests a potential role for Cassiaside in lysosomal storage disorders.

Furthermore, computational molecular docking studies on compounds from Cassiae semen, including Cassiaside B2, hypothesize that they may act as potent agonists for the serotonin (B10506) 5-HT2C receptor, potentially mimicking appetite suppression effects. researchgate.nettmrjournals.com This indicates a possible involvement in neuropharmacological pathways related to appetite regulation. Additionally, Cassiaside has shown promising inhibition of the human monoamine oxidase-A (hMAO-A) isozyme, suggesting its potential as a therapeutic agent for conditions where MAO-A inhibition is beneficial. acs.org

Future research should prioritize in-depth experimental validation of these computationally predicted targets and explore other relevant signaling pathways through high-throughput screening and functional assays. This could involve investigating its impact on inflammatory cascades, antioxidant defense systems, or metabolic pathways beyond those already indicated.

Development of Novel Cassiaside Derivatives with Enhanced Specificity or Potency

The structural scaffold of Cassiaside presents an excellent foundation for the design and synthesis of novel derivatives with improved pharmacological profiles. The development of derivatives aims to enhance specificity towards desired biological targets, increase potency, improve pharmacokinetic properties, and potentially reduce off-target effects. The success seen with derivatives of other natural compounds from Cassia, such as emodin (B1671224) derivatives showing enhanced human monoamine oxidase inhibition and vasopressin V1A receptor antagonism, underscores the viability of this approach for Cassiaside. acs.orgnih.gov

Rational drug design principles, guided by structure-activity relationship (SAR) studies, will be instrumental in this endeavor. By systematically modifying different parts of the Cassiaside molecule, researchers can identify key functional groups responsible for specific activities and optimize them. This includes exploring various glycosylation patterns, modifications to the naphthopyrone core, and the introduction of new substituents to fine-tune binding affinities and selectivity for identified biological targets.

Integration of Multi-Omics Approaches in Cassiaside Mechanistic Studies

To gain a holistic and comprehensive understanding of Cassiaside's biological effects and mechanisms, integrating multi-omics approaches is paramount. Multi-omics, which combines data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, allows for a systems-level view of how a compound interacts with biological systems. cd-genomics.comnih.govnih.gov

For Cassiaside, multi-omics studies could involve:

Transcriptomics: Analyzing global gene expression changes in cells or tissues treated with Cassiaside to identify affected pathways and regulatory networks.

Proteomics: Investigating alterations in protein expression and post-translational modifications to pinpoint direct protein targets and downstream signaling events.

Metabolomics: Profiling metabolic changes to understand how Cassiaside influences cellular metabolism and energy pathways.

Epigenomics: Exploring changes in DNA methylation or histone modifications that might mediate Cassiaside's long-term effects.

This integrated approach, particularly relevant for natural products used in Traditional Chinese Medicine, can decode complex drug-disease interactions and identify high-quality biomarkers and molecular pathways associated with its therapeutic effects. nih.gov

Advanced Computational Modeling for Rational Drug Design Based on Cassiaside Scaffold

Advanced computational modeling techniques are indispensable tools for accelerating the discovery and development of Cassiaside-based therapeutics. These methods can provide invaluable insights into molecular interactions, predict compound properties, and guide the synthesis of new derivatives.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of Cassiaside and its derivatives to specific protein targets, providing atomic-level details of interactions. For instance, molecular docking has been successfully used to predict Cassiaside's interaction with acid-β-glucosidase. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between the chemical structure of Cassiaside derivatives and their biological activities, enabling the prediction of activity for un-synthesized compounds.

Virtual Screening (VS): Large libraries of compounds can be computationally screened against identified targets to discover novel Cassiaside-like scaffolds or identify existing compounds with similar binding profiles. openmedicinalchemistryjournal.com

De Novo Drug Design and Scaffold Hopping: These methods can generate entirely new molecular structures based on the Cassiaside scaffold, aiming to optimize target interactions and physicochemical properties. wiley.comresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): The integration of AI/ML algorithms can enhance the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, optimize synthetic routes, and identify complex patterns in biological data that might be missed by traditional methods. researchgate.netamazon.com

These computational tools are crucial for understanding molecular interaction mechanisms and the structural factors influencing bioactivity, thereby streamlining the rational design of more efficient drug candidates. openmedicinalchemistryjournal.com

Table 1: Computational Docking Scores of Cassiaside and Obtusifolin-2-glucoside against Acid-β-glucosidase Enzyme ekb.eg

CompoundTargetDocking Score (kcal/mol)
CassiasideAcid-β-glucosidase-7
Obtusifolin-2-glucosideAcid-β-glucosidase-7.2

Q & A

Q. How can researchers ensure reproducibility in Cassiaside’s in vivo efficacy studies?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines:
  • Animal cohorts : Minimum n=6/group, randomized blinding.
  • Dosing : Standardize administration routes and vehicle controls.
  • Endpoint assays : Pre-register protocols (e.g., OSF.io ) to reduce bias.
    Include power analyses to justify sample sizes .

Methodological Frameworks

  • Hypothesis formulation : Use PICO (Population, Intervention, Comparison, Outcome) for preclinical studies (e.g., "Does Cassiaside (I) reduce TNF-α levels (O) in LPS-induced macrophages (P) compared to dexamethasone (C)?") .
  • Ethical compliance : Adhere to OECD guidelines for cytotoxicity assays and IACUC protocols for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.